![molecular formula C19H14N6 B2672429 5-Amino-1-[4-(4-methylphenyl)phthalazinyl]pyrazole-4-carbonitrile CAS No. 1002032-42-9](/img/structure/B2672429.png)

5-Amino-1-[4-(4-methylphenyl)phthalazinyl]pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

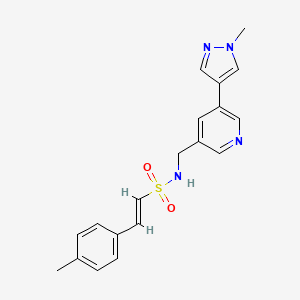

“5-Amino-1-[4-(4-methylphenyl)phthalazinyl]pyrazole-4-carbonitrile” is a compound with the molecular formula C19H14N6 . It belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . These compounds find a wide range of applications in the pharmaceutical and agrochemical industries .

Synthesis Analysis

A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring bound to a phthalazine ring, with a methylphenyl group attached to the phthalazine ring .Chemical Reactions Analysis

The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile . A variety of catalysts and reagents have been studied for this reaction .Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives have been investigated for their potential as corrosion inhibitors. For instance, certain pyranopyrazole derivatives demonstrate significant inhibition efficiency for mild steel corrosion in acidic solutions. These compounds exhibit mixed-type inhibition behavior and adhere to the metal surface according to the Langmuir adsorption isotherm. The inhibition process is supported by gravimetric, electrochemical, and theoretical DFT studies, highlighting their efficiency and the mechanism of action (Yadav et al., 2016). Similarly, other heterocyclic derivatives have been evaluated for their adsorption and corrosion inhibition properties on C-steel surfaces in acidic media, indicating their potential in mitigating corrosion through a mechanism that involves the formation of a protective layer on the metal surface (Abdel Hameed et al., 2020).

Antimicrobial Activities

Research on pyrazolopyranopyrimidinones and pyrazolopyranooxazinones derivatives showcases their promising antimicrobial properties. The structural novelty of these compounds contributes to their potent activity against various bacterial and fungal strains. This indicates their potential for development into new antimicrobial agents, addressing the need for innovative treatments due to increasing antibiotic resistance (El-ziaty et al., 2016). Another study synthesizes novel Schiff bases from pyrazole derivatives, which exhibited significant in vitro antimicrobial activity, further underscoring the therapeutic potential of these chemical structures (Puthran et al., 2019).

Electronic and Spectral Properties

The electronic properties of fluoropyrazolecarbonitrile derivatives have been explored, particularly in relation to their interaction with fullerene molecules. This research provides insights into the electronic spectra, active sites, and potential biological activities of these compounds. Such studies are crucial for understanding the fundamental properties of these molecules and their applications in materials science and biotechnology (Biointerface Research in Applied Chemistry, 2022).

Mechanism of Action

While the specific mechanism of action for “5-Amino-1-[4-(4-methylphenyl)phthalazinyl]pyrazole-4-carbonitrile” is not mentioned in the search results, it’s worth noting that 5-aminopyrazole derivatives are potential biologically active scaffolds due to their wide applications in pharmaceuticals . These scaffolds have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds .

Future Directions

The future directions for “5-Amino-1-[4-(4-methylphenyl)phthalazinyl]pyrazole-4-carbonitrile” and similar compounds could involve further exploration of their potential applications in the pharmaceutical and agrochemical industries . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

Properties

IUPAC Name |

5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N6/c1-12-6-8-13(9-7-12)17-15-4-2-3-5-16(15)19(24-23-17)25-18(21)14(10-20)11-22-25/h2-9,11H,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZCSPFFQGNADB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4C(=C(C=N4)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2672346.png)

![2-[4-(4-Nitrophenyl)benzenesulfonamido]acetic acid](/img/structure/B2672348.png)

![N-(2-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672352.png)

![9-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2672353.png)

![Ethyl 5-anilino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2672356.png)

![N-(4-fluorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2672357.png)

![Tert-butyl 8-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2672361.png)

![N-[[1-[(4-Fluorophenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2672364.png)

![1-methyl-9-(4-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2672366.png)